molecular formula C21H28N2 B4933392 N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine

Cat. No.: B4933392
M. Wt: 308.5 g/mol
InChI Key: LJKJDDIZRNCSON-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a 2,2-diphenylethyl group, which imparts distinct chemical properties.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-2-23-15-13-20(14-16-23)22-17-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-22H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJDDIZRNCSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine typically involves the reaction of 2,2-diphenylethan-1-amine with an appropriate piperidine derivative. One common method is the reductive amination of 2,2-diphenylethan-1-amine with 1-ethylpiperidin-4-one using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylethan-1-amine: A precursor in the synthesis of N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine.

    1-ethylpiperidin-4-one: Another precursor used in the synthesis.

    N-(2,2-diphenylethyl)-4-nitrobenzamide: A related compound with different functional groups.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

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